

(2R,2R)-PF-07258669: A Technical Guide for Preclinical Cachexia Research

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Compound of Interest

Compound Name: (2R,2R)-PF-07258669

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Introduction

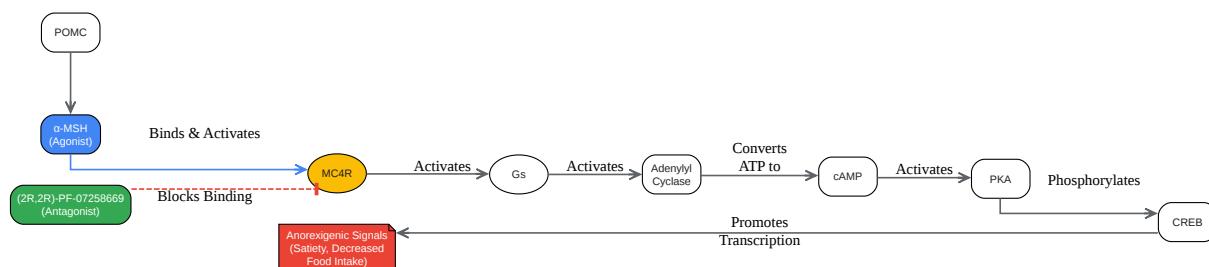
Cachexia, a multifactorial syndrome characterized by severe body weight loss, anorexia, and muscle wasting, is a debilitating condition associated with chronic diseases such as cancer, chronic kidney disease, and heart failure. The melanocortin-4 receptor (MC4R) signaling pathway plays a crucial role in regulating appetite and energy homeostasis.^{[1][2][3]} Activation of MC4R is associated with decreased food intake and increased energy expenditure. Consequently, antagonism of this pathway presents a promising therapeutic strategy for conditions characterized by appetite loss and wasting, such as cachexia.^{[1][2][3]}

(2R,2R)-PF-07258669 is a potent and selective, orally bioavailable small molecule antagonist of the MC4R.^{[4][5][6]} Preclinical studies have demonstrated its efficacy in stimulating appetite and promoting weight gain in a rat model of cachexia, highlighting its potential as a valuable research tool for investigating the mechanisms of cachexia and evaluating novel therapeutic interventions.^{[4][5][6]} This technical guide provides an in-depth overview of **(2R,2R)-PF-07258669**, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in cachexia research.

Mechanism of Action: Targeting the MC4R Signaling Pathway

(2R,2R)-PF-07258669 exerts its effects by competitively blocking the MC4R, a G-protein coupled receptor predominantly expressed in the central nervous system.^[4] In the hypothalamus, MC4R is a key component of the leptin-melanocortin pathway, which regulates energy balance. The endogenous agonist for MC4R, α -melanocyte-stimulating hormone (α -MSH), is produced from the precursor pro-opiomelanocortin (POMC). Binding of α -MSH to MC4R activates a signaling cascade that leads to a sensation of satiety and a decrease in food intake.

By antagonizing the MC4R, **(2R,2R)-PF-07258669** inhibits the downstream signaling induced by α -MSH. This blockade of anorexigenic signals is thought to disinhibit orexigenic pathways, leading to an increase in appetite and food consumption.



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Figure 1: MC4R Signaling Pathway and Inhibition by **(2R,2R)-PF-07258669**.

Preclinical Data

In Vitro Potency and Selectivity

(2R,2R)-PF-07258669 demonstrates high potency and selectivity for the melanocortin-4 receptor across different species.

Parameter	Species	Value	Reference
Ki	Human	460 pM	[7]
Rat		520 pM	[7]
Dog		94 pM	[7]
IC50	Human	13 nM	[5]
Selectivity	>200-fold vs. MC1R, MC3R, MC5R	N/A	[7]
hERG IC50	N/A	28 μM	[7]

Pharmacokinetics

Pharmacokinetic properties of **(2R,2R)-PF-07258669** have been evaluated in rats and dogs, demonstrating good oral bioavailability.

Species	Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC _{inf} (ng·h/mL)	Oral Bioavailability (%)	Reference
Rat	IV	1	-	-	785	-	MCE Data Sheet
Oral	5	0.5	600	1120	28	[7] MCE Data Sheet	
Dog	IV	1	-	-	1660	-	MCE Data Sheet
Oral	5	0.38	1470	4610	93	[5] MCE Data Sheet	

In Vivo Efficacy in a Cachexia Model

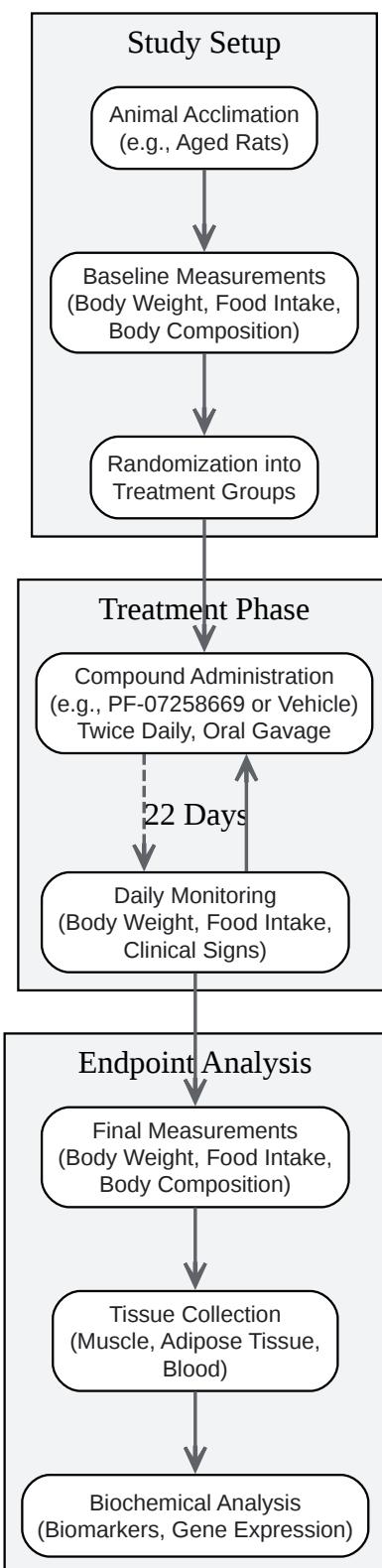
The efficacy of **(2R,2R)-PF-07258669** was assessed in an aged rat model of cachexia. Oral administration of the compound resulted in a dose-dependent increase in food intake and body weight.

Dose (mg/kg, p.o., BID)	Observation	Reference
0.3 - 10	Dose-responsive increases in food intake and body weight.	[8]
Unbound-brain EC50	32 nM (based on body weight, corresponding to a 0.5% bodyweight increase per day)	[7]

Experimental Protocols

General Workflow for a Rodent Cachexia Study

The following diagram outlines a general workflow for conducting a preclinical cachexia study in rodents to evaluate the efficacy of a therapeutic agent like **(2R,2R)-PF-07258669**.



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Figure 2: General Experimental Workflow for a Preclinical Cachexia Study.

Aged Rat Model of Cachexia

While the specific details of the aged rat model used in the pivotal studies with **(2R,2R)-PF-07258669** are not publicly available, a general protocol can be inferred from standard practices in the field.

- Animals: Aged male rats (e.g., Sprague-Dawley or Wistar, >18 months old) are often used as they can exhibit spontaneous age-related anorexia and loss of lean body mass, mimicking aspects of cachexia.
- Housing: Animals should be individually housed to allow for accurate measurement of individual food and water intake.
- Acclimation: A period of at least one week of acclimation to the housing conditions and handling is crucial before the start of the experiment.
- Baseline Data Collection: Prior to treatment, baseline measurements of body weight and daily food intake should be recorded for several days to establish a stable baseline for each animal.
- Treatment Groups:
 - Vehicle control (the formulation without the active compound)
 - **(2R,2R)-PF-07258669** at various doses (e.g., 0.3, 1, 3, and 10 mg/kg)
- Dosing: The compound is administered orally (p.o.) via gavage, typically twice daily (BID), for a period of 22 days.^[5]
- Monitoring:
 - Body weight should be recorded daily.
 - Food intake should be measured daily by weighing the provided food and any spillage.
 - Clinical observations for any signs of toxicity or distress should be performed daily.
- Endpoint Measurements:

- Final body weight and cumulative food intake.
- Body composition analysis (e.g., using DEXA or qNMR) to determine changes in lean and fat mass.
- Collection of blood for biomarker analysis.
- Harvesting of specific tissues, such as skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose tissue depots, for weight and further analysis (e.g., histology, gene expression).

Formulation for Oral Administration

For preclinical oral dosing in rodents, **(2R,2R)-PF-07258669** can be formulated as a suspension or solution. A common vehicle for such studies consists of:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

The components should be added sequentially to ensure proper dissolution. The final formulation should be a clear solution.

Safety and Toxicology

Preclinical safety studies in rats and dogs have indicated that **(2R,2R)-PF-07258669** is well-tolerated with no serious safety or tolerability issues identified. The compound exhibits weak inhibition of the hERG channel relative to its potent MC4R activity, suggesting a low risk for cardiac-related adverse effects. Standard safety panel screening did not reveal any significant off-target risks.

Conclusion

(2R,2R)-PF-07258669 is a highly potent and selective MC4R antagonist that has demonstrated significant efficacy in a preclinical model of cachexia. Its ability to stimulate appetite and increase body weight makes it a valuable research tool for investigating the pathophysiology of cachexia and for the preclinical evaluation of novel anti-cachexia therapies. The data and protocols presented in this guide are intended to facilitate the use of **(2R,2R)-PF-07258669** in advancing our understanding and treatment of this debilitating syndrome.

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